molecular formula C6Cl2N4O4S B14141159 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole CAS No. 2274-63-7

4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole

Cat. No.: B14141159
CAS No.: 2274-63-7
M. Wt: 295.06 g/mol
InChI Key: WKQXODRXLWRXOP-UHFFFAOYSA-N
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Description

4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole typically involves nitration and chlorination reactions. One common method involves the nitration of 2,1,3-benzothiadiazole followed by chlorination. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt its function is one of the proposed mechanisms for its biological activity .

Comparison with Similar Compounds

  • 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
  • 2,1,3-Benzothiadiazole

Comparison: 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity.

Properties

CAS No.

2274-63-7

Molecular Formula

C6Cl2N4O4S

Molecular Weight

295.06 g/mol

IUPAC Name

4,6-dichloro-5,7-dinitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6Cl2N4O4S/c7-1-3-4(10-17-9-3)6(12(15)16)2(8)5(1)11(13)14

InChI Key

WKQXODRXLWRXOP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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